![molecular formula C13H12ClNO4 B3083408 (4E)-3-(chloromethyl)-4-[(2,3-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one CAS No. 1142199-02-7](/img/structure/B3083408.png)
(4E)-3-(chloromethyl)-4-[(2,3-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
A study by Murthy et al. (2013) focused on synthesizing novel compounds related to 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones to investigate their third-order nonlinear optical properties. These compounds exhibited excellent optical limiting behavior, which is crucial for applications in optical devices like lasers and photonics (Murthy et al., 2013).
Synthesis and Reactivity
Patil and Luzzio (2016) explored the reactivity of 2-(halomethyl)-4,5-diphenyloxazoles, providing insights into the synthesis of various derivatives through substitution reactions. These findings are valuable for synthetic chemistry, especially in creating diverse molecular structures (Patil & Luzzio, 2016).
Synthesis of Fluorescent Compounds
Tang and Verkade (1996) synthesized optically active compounds with high fluorescence quantum yields, using chiral auxiliary-bearing isocyanides, which are important for applications in fluorescent labeling and imaging (Tang & Verkade, 1996).
Push-Pull Oxazolone Derivatives
Rodrigues et al. (2012) synthesized new fluorescent oxazolone derivatives with high two-photon absorption cross-section, which are significant for developing materials with advanced optical properties (Rodrigues et al., 2012).
Applications in Organic Synthesis
Beccalli et al. (1999) discussed the use of 4-chloromethylene-2-phenyl-5(4H)-oxazolone as a starting material for preparing a series of 4-ylideneoxazolones, demonstrating its utility in organic synthesis (Beccalli et al., 1999).
Antimicrobial Activity
Nguyen et al. (2019) studied the antimicrobial activity of compounds derived from 4-chlorobenzylidene-2-methyl-(4H)-oxazol-5-one, highlighting their potential use in developing new antimicrobial agents (Nguyen et al., 2019).
Eigenschaften
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(2,3-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-17-11-5-3-4-8(12(11)18-2)6-9-10(7-14)15-19-13(9)16/h3-6H,7H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCCFPXMOUQFDK-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=NOC2=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/2\C(=NOC2=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



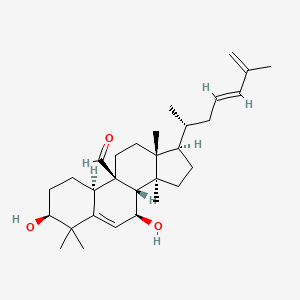
![2-(3-(Tert-butyl)-4-hydroxy-5-(5-methoxy-2H-benzo[D][1,2,3]triazol-2-YL)phenoxy)ethyl methacrylate](/img/structure/B3083351.png)
![(8S,9S,10R,13R,14S,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B3083355.png)
![4-(2,3-Dichlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3083360.png)
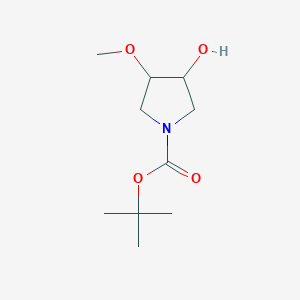
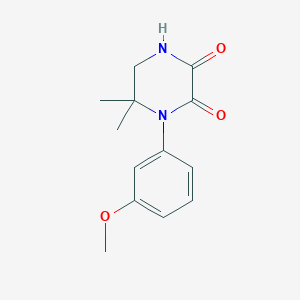
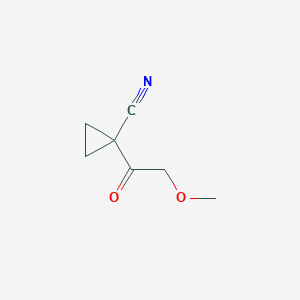
![4,4-Dimethyl-1-[2-(trifluoromethoxy)phenyl]-1,4-dihydropyrimidine-2-thiol](/img/structure/B3083384.png)
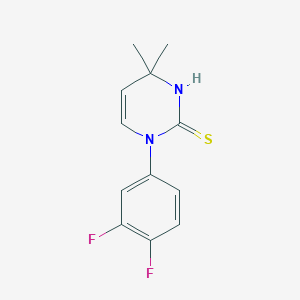
![(4E)-3-(chloromethyl)-4-[(2,4-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083416.png)
![(4E)-3-(chloromethyl)-4-[(3,4-dimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083424.png)
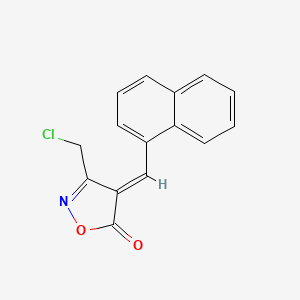

![(4E)-3-(chloromethyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B3083440.png)